molecular formula C7H6BrN3O B566678 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine CAS No. 1276056-77-9

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B566678
CAS No.: 1276056-77-9
M. Wt: 228.049
InChI Key: FSJPJGFVJOHUAR-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 6th position on the imidazo[1,2-a]pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone.

    Methoxylation: The methoxy group can be introduced at the 6th position using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would yield a biaryl derivative .

Scientific Research Applications

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic function. The exact pathways involved would depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials .

Properties

IUPAC Name

3-bromo-6-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJPJGFVJOHUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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